Sovaprevir

Descripción general

Descripción

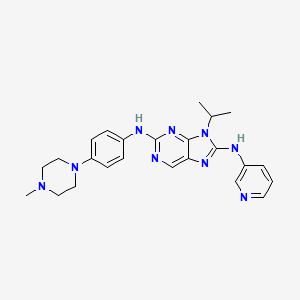

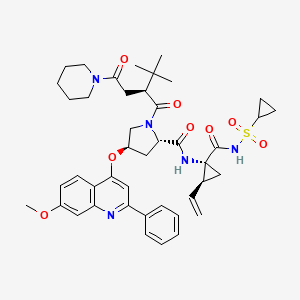

Sovaprevir (codenamed ACH-1625) is an experimental drug designed to treat the hepatitis C virus . It is under development by Achillion Pharmaceuticals . It acts as a NS3/4A inhibitor .

Synthesis Analysis

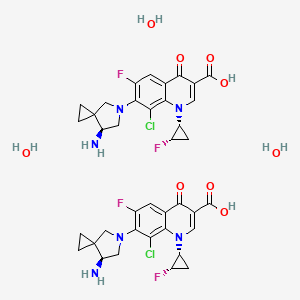

Sovaprevir is produced through a series of chemical reactions. The process involves adding compound E to F-1 to provide Sovaprevir . The synthesis process has been optimized by telescoping the first three steps and last two steps of the five-step process .Molecular Structure Analysis

Sovaprevir has a molecular formula of C43H53N5O8S . Its exact mass is 799.36 and its molecular weight is 799.980 . The elemental analysis shows that it contains Carbon (64.56%), Hydrogen (6.68%), Nitrogen (8.75%), Oxygen (16.00%), and Sulfur (4.01%) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sovaprevir are complex and involve multiple steps . Optimization of oxidation, which is one of the critical steps in the total synthesis, is discussed .Physical And Chemical Properties Analysis

Sovaprevir has a molar mass of 799.98 g/mol . It is a dipeptide , which means it is a compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond .Aplicaciones Científicas De Investigación

Treatment of Hepatitis C

Sovaprevir is an experimental drug designed to treat the hepatitis C virus . It acts as a NS3/4A inhibitor , which means it inhibits the function of the NS3/4A protease, an enzyme that the hepatitis C virus needs to replicate .

Direct-Acting Antiviral (DAA)

Sovaprevir is classified as a Direct-Acting Antiviral (DAA) . DAAs are medications targeted at specific steps within the Hepatitis C virus life cycle . They have led to improved efficacy and tolerability of Hepatitis C treatment .

Clinical Trials

Sovaprevir has been investigated in clinical trials for the treatment of Hepatitis C . For example, a Phase 2a trial evaluated the safety, tolerability, and efficacy of 12 weeks of treatment with Sovaprevir, ACH-0143102, and Ribavirin in genotype-1 (GT-1), treatment-naive, Hepatitis C virus participants .

Pharmacodynamics

While specific pharmacodynamic information about Sovaprevir is not readily available , it is known that it acts as a NS3/4A inhibitor . This suggests that it disrupts the replication and infection process of the Hepatitis C virus by targeting specific nonstructural proteins of the virus .

Pharmacokinetics

The pharmacokinetic properties of Sovaprevir, such as absorption, distribution, metabolism, and elimination, are not readily available . Further research and clinical trials may provide more information on this aspect.

Adverse Effects and Contraindications

Information on the adverse effects and contraindications of Sovaprevir is not readily available . However, like all drugs, Sovaprevir is likely to have side effects and may not be suitable for use in certain patient populations. More research is needed to fully understand these aspects.

Direcciones Futuras

Sovaprevir is currently under development by Achillion Pharmaceuticals . It received fast track status from the U.S. Food and Drug Administration in 2012 , indicating that it is a drug of potential importance in treating a serious condition. The future directions of Sovaprevir will likely depend on the results of ongoing research and clinical trials.

Propiedades

IUPAC Name |

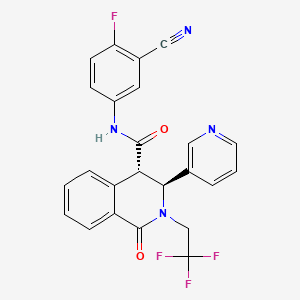

(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFMTUBUVQZIRE-WINRQGAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00142994 | |

| Record name | Sovaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sovaprevir | |

CAS RN |

1001667-23-7 | |

| Record name | Sovaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sovaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sovaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sovaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOVAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)